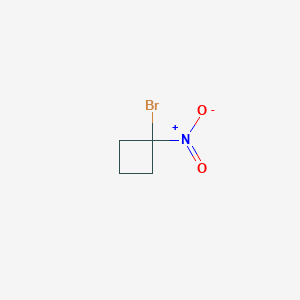

1-Bromo-1-nitrocyclobutane

Vue d'ensemble

Description

1-Bromo-1-nitrocyclobutane is a compound that is not directly studied in the provided papers. However, the papers do discuss related bromocyclobutane compounds and their synthesis, which can provide insights into the properties and synthesis of this compound. For instance, the synthesis of various cyclobutane derivatives, including dibromocyclobutanes, has been explored, indicating potential routes for synthesizing this compound .

Synthesis Analysis

The synthesis of cyclobutane derivatives often involves multiple steps, including alkylation, reduction, sulfonylation, cyclization, hydrolysis, and halogenation . The synthesis of functionalized nitrocyclopropanes through organocatalytic conjugate addition of bromonitroalkanes to unsaturated enones suggests a possible synthetic route for this compound by adapting this method to a four-membered ring system .

Molecular Structure Analysis

The molecular structure of bromocyclobutane derivatives has been studied using vibrational spectroscopy and crystallography. The vibrational spectra of bromocyclobutane and its isotopic species have been recorded, providing information on the normal vibrations and symmetry species of the molecule . The crystal structure of a related compound, 1-bromo-2,4-epidithio-1-nitro-4-phenylbutadiene, has been determined, which could offer insights into the structural aspects of this compound .

Chemical Reactions Analysis

The chemical reactions involving bromocyclobutane derivatives are complex and can include various transformations. The existence of different conformers of bromocyclobutane and their temperature-dependent behavior indicates that this compound may also exhibit conformational isomerism, which could affect its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the properties of related compounds. The vibrational spectra provide information on the bond strengths and molecular dynamics . The temperature dependence of the infrared spectra of bromocyclobutane suggests that physical properties such as melting and boiling points could be influenced by the presence of different conformers .

Applications De Recherche Scientifique

Synthesis and Reactivity

1-Bromo-1-nitrocyclobutane, a derivative of cyclobutane, has been utilized in various synthetic and reactivity studies. It serves as a useful synthon, particularly when applied in organometallic methodology. For example, 1-bromobenzocyclobutene, a related compound, has been converted into Cp(2)Zr(benzocyclobutadiene) and coupled with alkynes or nitriles, yielding substituted naphthalenes, isoquinolines, or benzazocines (Ramakrishna & Sharp, 2003). Another study explored the reaction of 1-bromo-2-(chloromethyl)bicyclo[1.1.0]butane, leading to the formation of cyclopentadiene and tricyclo[2.1.0.0 1.3 ]pentane as an intermediate (Wiberg, McMurdie, McClusky, & Hadad, 1993).

Molecular Structure Studies

The structural properties of this compound and its derivatives have also been investigated. Studies such as the crystal and molecular structure analysis of 1-bromo-2,4-epidithio-1-nitro-4-phenylbutadiene contribute to understanding the molecular configurations and bonding in such compounds (Reid & Paul, 1971).

Pharmaceutical Applications

In pharmaceutical research, derivatives of this compound have been studied for their potential applications. For instance, the recovery of the pharmaceutical compound 1-(5-bromo-fur-2-il)-2-bromo-2-nitroethane from ethanol solution using nanofiltration shows the practical applications of such compounds in the pharmaceutical industry (Martínez, Bruggen, Negrin, & Alconero, 2012).

Catalysis and Reaction Mechanisms

Research has been conducted on the catalysis and reaction mechanisms involving derivatives of this compound. Studies like the amino-catalyzed reactions of aldehydes with chiral nitroalkenes have utilized nitrocyclobutane intermediates, highlighting the role of these compounds in complex organic synthesis (Cascales, Carneros, Castro-Alvarez, Costa, & Vilarrasa, 2021).

Safety and Hazards

The safety data sheet for 1-Bromo-1-nitrocyclobutane indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . In case of accidental release, it’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, and use personal protective equipment .

Mécanisme D'action

Action Environment

The action, efficacy, and stability of 1-Bromo-1-nitrocyclobutane could be influenced by various environmental factors . These could include the pH and temperature of the environment, the presence of other molecules that could react with this compound, and the specific biological context in which it is used.

Propriétés

IUPAC Name |

1-bromo-1-nitrocyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrNO2/c5-4(6(7)8)2-1-3-4/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPMGMYXQOVLBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)([N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311229 | |

| Record name | 1-Bromo-1-nitrocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51175-81-6 | |

| Record name | 1-Bromo-1-nitrocyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51175-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-1-nitrocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3037555.png)

![2-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B3037557.png)

![1-[(2-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol](/img/structure/B3037558.png)

![[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 3-chlorobenzoate](/img/structure/B3037564.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B3037569.png)

![3-chloro-N-[2-[2,4-dimethyl-7-(trifluoromethyl)-1,5-benzodiazepin-1-yl]ethyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B3037571.png)

![2-[3-[2-(6-Chloro-2-pyridinyl)hydrazono]-1-(dimethylamino)propylidene]malononitrile](/img/structure/B3037572.png)

![2-{1-(Dimethylamino)-3-[(2-phenoxyethoxy)imino]propylidene}malononitrile](/img/structure/B3037573.png)

![4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(4-chloro-3-methyl-5-isoxazolyl)benzenesulfonamide](/img/structure/B3037574.png)

![1-(4-chlorobenzyl)-3-[3-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B3037575.png)